molecular formula C15H17N5O2 B2743476 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309555-27-7

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2743476
CAS No.: 2309555-27-7
M. Wt: 299.334
InChI Key: FZVHTIRUQMSOBT-UHFFFAOYSA-N
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Description

4-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a methyl group at positions 1 and 5, a carbonyl group at position 3, and a piperazin-2-one moiety linked to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form pyrazoles

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl group to form alcohols.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Pyrazolone derivatives.

  • Reduction: Alcohols.

  • Substitution: Substituted pyridines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives with different substituents.

  • Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

  • Pyridine derivatives: Pyridine compounds with different substituents.

Uniqueness: 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(1,5-dimethylpyrazole-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-9-12(17-18(11)2)15(22)19-7-8-20(14(21)10-19)13-5-3-4-6-16-13/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHTIRUQMSOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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